N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide
Overview
Description
N-(2-Aminoethyl)acetamide is a laboratory chemical . It is used in the preparation of mixed two-component monolayers on glassy carbon . It is also described as a colorless, light yellow transparent viscous liquid. It is hygroscopic, strongly alkaline, and has a slight ammonia smell .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with an appropriate reagent . For example, N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane was mechanically mixed with bisphenol A epoxy resin to form silylated epoxy resin .
Molecular Structure Analysis
The molecular structure of similar compounds, such as N-(2-Aminoethyl)ethanolamine, consists of a chain of carbon atoms with attached hydrogen, nitrogen, and oxygen atoms .
Chemical Reactions Analysis
The MCC/APMDS (Microcrystalline Cellulose/N-(2-aminoethyl)-3- Aminopropyl Methyl Dimethoxysilane) composite aerogel mainly relied upon the reaction of the protonated –NH3+ group in APMDS with formaldehyde to form a Schiff base .
Physical and Chemical Properties Analysis
N-(2-Aminoethyl)acetamide is a laboratory chemical with specific physical and chemical properties . It is also described as a colorless, light yellow transparent viscous liquid .
Scientific Research Applications
Transition-Metal-Free Amination
An efficient transition-metal-free intermolecular benzylic amidation with sulfonamides has been developed, generating various valuable nitrogen-containing compounds through the preferential N-functionalization of saturated benzylic C-H bonds. This reaction system offers the potential for developing environmentally friendly intermolecular amidation processes (Fan et al., 2009).
Antitumor and Antiviral Applications
Compounds from sulfonamide-focused libraries have been evaluated in cell-based antitumor screens and shown potent cell cycle inhibition, progressing to clinical trials. These include disruptions of tubulin polymerization and decreases in the S phase fraction in cancer cell lines, highlighting their potential as antitumor agents (Owa et al., 2002).
Carbonic Anhydrase Inhibition
Halogenated sulfonamides have been investigated as inhibitors of tumor-associated carbonic anhydrase IX, revealing many leads for potentially more potent and selective inhibitors with applications as antitumor agents (Ilies et al., 2003).
Novel Reagents for Organic Synthesis
Poly(N,N′-dichloro-N-ethylbenzene-1,3-disulfonamide) and N,N,N′,N′-tetrachlorobenzene-1,3-disulfonamide have been introduced as novel reagents for the preparation of N-chloroamines, nitriles, and aldehydes, demonstrating their utility in the synthesis of organic compounds (Ghorbani‐Vaghei & Veisi, 2009).
Sulfonamide Synthesis and Environmental Impact
Methods for sulfonamide synthesis that are environmentally benign and efficient have been developed, including a direct synthesis combining aryl boronic acids, amines, and sulfur dioxide under a Cu(II) catalyst, as well as a green synthesis in water without the use of organic solvents (Chen et al., 2018); (Deng & Mani, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-aminoethyl)-2,3-dichlorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2O2S/c9-6-2-1-3-7(8(6)10)15(13,14)12-5-4-11/h1-3,12H,4-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHRRFDWVCBJGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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